molecular formula C9H9BrFN3 B13196799 N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13196799
M. Wt: 258.09 g/mol
InChI Key: VIDNZOSWHYMZBM-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a chemical compound of significant interest in pharmaceutical and life science research, particularly as a key intermediate in the study of imidazoline-based bioactive molecules. This compound features a 4,5-dihydro-1H-imidazole (imidazoline) ring, a known pharmacophore in a class of compounds that exhibit potent activity as alpha2-adrenoceptor agonists . Compounds with this core structure, such as the closely related Romifidine, are well-established in veterinary medicine for their sedative and analgesic (pain-relieving) properties . The specific substitution pattern on the phenyl ring of this compound makes it a valuable precursor for the synthesis and development of novel pharmaceutical candidates. Researchers utilize this compound to explore structure-activity relationships, develop new synthetic pathways, and investigate mechanisms of action related to the central nervous system. The mode of action for this class of compounds is primarily through agonism at alpha2-adrenoceptors in the central and peripheral nervous systems, leading to decreased neurotransmission and resulting in sedation, muscle relaxation, and analgesia . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. It is supplied with comprehensive analytical data to ensure identity, purity, and quality for research applications.

Properties

Molecular Formula

C9H9BrFN3

Molecular Weight

258.09 g/mol

IUPAC Name

N-(4-bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C9H9BrFN3/c10-7-2-1-6(5-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14)

InChI Key

VIDNZOSWHYMZBM-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=C(C=C2)Br)F

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of This compound typically involves a condensation reaction between 3-bromo-4-fluoroaniline and glyoxal in the presence of ammonium acetate. This method facilitates the formation of the imidazole ring through cyclization under reflux conditions.

  • Starting Materials:

    • 3-Bromo-4-fluoroaniline (aromatic amine with bromine and fluorine substituents)
    • Glyoxal (dialdehyde)
    • Ammonium acetate (catalyst and nitrogen source)
  • Reaction Conditions:

    • Reflux in a suitable solvent (often ethanol or acetic acid)
    • Duration: Several hours to ensure complete cyclization
    • pH control may be necessary to optimize yield
  • Mechanism:

    • Initial formation of a Schiff base between the amine and glyoxal
    • Intramolecular cyclization to form the imidazole ring
    • Ammonium acetate provides the necessary nitrogen atoms for ring closure

This synthetic approach is widely reported in chemical supplier databases and scientific literature focusing on imidazole derivatives.

Detailed Synthetic Procedure Example

A representative procedure based on the above method is as follows:

  • Dissolve 3-bromo-4-fluoroaniline in ethanol.
  • Add an equimolar amount of glyoxal solution.
  • Introduce ammonium acetate to the reaction mixture.
  • Heat the mixture under reflux with stirring for 4–6 hours.
  • Monitor the reaction progress by thin-layer chromatography (TLC).
  • After completion, cool the mixture and filter the precipitate.
  • Purify the crude product by recrystallization from ethanol or by column chromatography.

This method typically yields the target compound with moderate to good purity and yield, suitable for further biological testing.

Supporting Data and Analytical Outcomes

Physical and Chemical Properties

Property Value
Molecular Formula C9H9BrFN3
Molecular Weight 258.09 g/mol
IUPAC Name This compound
CAS Number Not widely disclosed

Comparative Analysis with Related Compounds

The preparation method aligns with protocols used for structurally related compounds such as N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine , which involve similar condensation and cyclization steps but differ in substitution pattern on the phenyl ring.

Summary Table of Preparation Method

Step No. Description Reagents/Conditions Outcome/Notes
1 Dissolution of 3-bromo-4-fluoroaniline Ethanol or suitable solvent Homogeneous solution
2 Addition of glyoxal Equimolar amount Formation of Schiff base intermediate
3 Addition of ammonium acetate Catalyst and nitrogen source Facilitates ring closure
4 Reflux with stirring 4–6 hours Cyclization to imidazole ring
5 Reaction monitoring Thin-layer chromatography (TLC) Confirm completion
6 Isolation Cooling and filtration Crude product obtained
7 Purification Recrystallization or chromatography Pure this compound

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced form.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed:

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted phenyl-imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below summarizes key structural analogs, their substituents, molecular weights, and distinguishing features:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine 4-Bromo, 3-Fluoro ~270–280 (estimated) Reference compound; unique bromo/fluoro positions -
N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine (Romifidine HCl) 2-Bromo, 6-Fluoro ~296.5 (with HCl salt) Positional isomer; altered steric/electronic effects
N-(3-Fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine 3-Fluoro 179.19 Lacks bromo; lower lipophilicity
N-(4-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine 4-Fluoro, 2-Methyl 193.22 Methyl group increases steric bulk
(4R,5R)-N-(3,5-Bis(trifluoromethyl)phenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-amine 3,5-Bis(trifluoromethyl), 4,5-diphenyl 449.39 Strong electron-withdrawing CF3 groups; chiral centers
NSC 617145 (Chlorophenyl/methylphenyl derivative) 4-Chloro, 4-Methylphenyl Not specified Chloro substituent; additional sulfonylacetamide moiety

Electronic and Steric Effects

  • Bromo vs.
  • Positional Isomerism : The 4-bromo-3-fluoro substitution in the target compound may offer distinct electronic effects (e.g., resonance vs. inductive) compared to the 2-bromo-6-fluoro isomer (Romifidine), influencing binding affinity in receptor targets .

Biological Activity

N-(4-Bromo-3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, with the CAS number 1595839-35-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₉H₉BrFN₃
  • Molecular Weight : 258.09 g/mol
  • Structure : The compound features a brominated phenyl ring and an imidazole moiety, which are critical for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various imidazole derivatives. While specific data on this compound is limited, related compounds have shown promising activity against Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity Table

CompoundMIC (µM) against Bacteria
This compoundTBD
Piperidine Derivative A4.69 (B. subtilis)
Piperidine Derivative B5.64 (S. aureus)
Piperidine Derivative C8.33 (E. faecalis)

*Note: TBD indicates that specific MIC values for the compound are not yet available but are anticipated based on structural similarities to active derivatives .

Antifungal Activity

The antifungal activity of imidazole derivatives has also been documented extensively. Compounds similar to this compound exhibit varying degrees of effectiveness against common fungal strains such as Candida albicans and Fusarium oxysporum.

Antifungal Activity Table

CompoundMIC (µM) against Fungi
This compoundTBD
Piperidine Derivative D16.69 (C. albicans)
Piperidine Derivative E56.74 (F. oxysporum)

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as bromine and fluorine on the phenyl ring significantly influences the biological activity of imidazole derivatives. Studies suggest that:

  • Bromination enhances antimicrobial properties by increasing lipophilicity.
  • Fluorination may improve selectivity towards bacterial enzymes.

These modifications can lead to compounds with better efficacy and lower toxicity profiles .

Case Studies

A notable case study involved the synthesis and evaluation of a series of imidazole derivatives related to this compound. The study reported:

  • In vitro assays demonstrated significant inhibition of bacterial growth at concentrations ranging from 4.69 µM to 156.47 µM for various strains.

The findings indicate that modifications in the imidazole structure can lead to enhanced biological activities, supporting further exploration of this compound as a potential therapeutic agent .

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